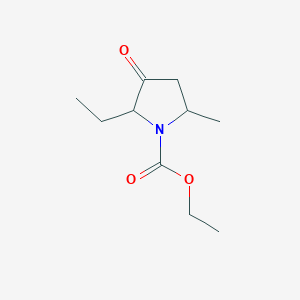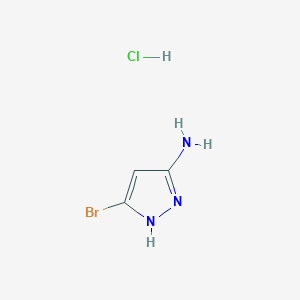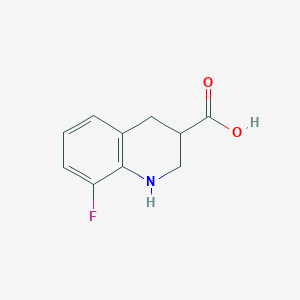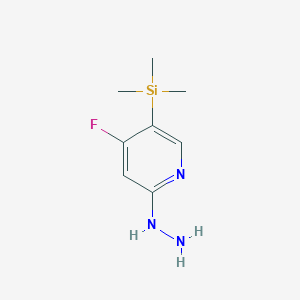
1-(2,5-Dihydro-1H-pyrrol-3-yl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dihydro-1H-pyrrol-3-yl)isoquinoline is a heterocyclic compound with the molecular formula C13H12N2 It is characterized by the presence of an isoquinoline ring fused with a dihydropyrrole moiety
Preparation Methods
The synthesis of 1-(2,5-Dihydro-1H-pyrrol-3-yl)isoquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of isoquinoline derivatives with dihydropyrrole intermediates can yield the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-(2,5-Dihydro-1H-pyrrol-3-yl)isoquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the isoquinoline ring.
Addition: The compound can participate in addition reactions with various electrophiles and nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2,5-Dihydro-1H-pyrrol-3-yl)isoquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It finds applications in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2,5-Dihydro-1H-pyrrol-3-yl)isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(2,5-Dihydro-1H-pyrrol-3-yl)isoquinoline can be compared with other similar compounds, such as:
Isoquinoline: The parent compound, which lacks the dihydropyrrole moiety.
Quinoline: A structural isomer with different chemical properties.
Dihydroisoquinoline: A reduced form of isoquinoline with different reactivity.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .
Properties
CAS No. |
918871-86-0 |
|---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-(2,5-dihydro-1H-pyrrol-3-yl)isoquinoline |
InChI |
InChI=1S/C13H12N2/c1-2-4-12-10(3-1)6-8-15-13(12)11-5-7-14-9-11/h1-6,8,14H,7,9H2 |
InChI Key |
UKGRZPYGEFVONX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CN1)C2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


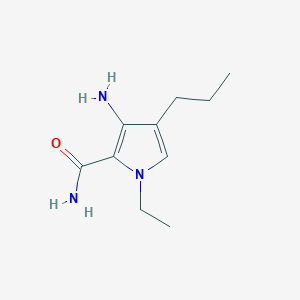
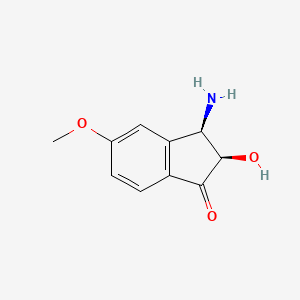
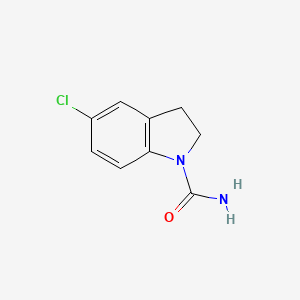

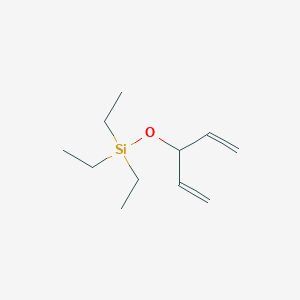
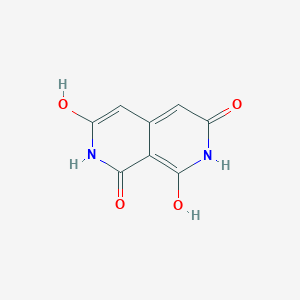
![2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B15070107.png)
![4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B15070114.png)
